
2-(3-Bromoprop-1-en-2-yl)-1,3-difluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromoprop-1-en-2-yl)-1,3-difluorobenzene is an organic compound characterized by the presence of bromine, fluorine, and a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromoprop-1-en-2-yl)-1,3-difluorobenzene typically involves the reaction of 1,3-difluorobenzene with 3-bromoprop-1-en-2-yl bromide under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The mixture is heated to around 80°C under a nitrogen atmosphere for about an hour, followed by cooling and quenching with a saturated solution .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
2-(3-Bromoprop-1-en-2-yl)-1,3-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学的研究の応用
2-(3-Bromoprop-1-en-2-yl)-1,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(3-Bromoprop-1-en-2-yl)-1,3-difluorobenzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
(3-Bromoprop-1-en-2-yl)benzene: Lacks the fluorine atoms, making it less reactive in certain contexts.
1,3-Difluorobenzene: Lacks the bromopropenyl group, resulting in different chemical properties.
2-Phenylallyl bromide: Similar structure but different substitution pattern
Uniqueness
2-(3-Bromoprop-1-en-2-yl)-1,3-difluorobenzene is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H7BrF2 |
|---|---|
分子量 |
233.05 g/mol |
IUPAC名 |
2-(3-bromoprop-1-en-2-yl)-1,3-difluorobenzene |
InChI |
InChI=1S/C9H7BrF2/c1-6(5-10)9-7(11)3-2-4-8(9)12/h2-4H,1,5H2 |
InChIキー |
ZMUCWVRQQIESGT-UHFFFAOYSA-N |
正規SMILES |
C=C(CBr)C1=C(C=CC=C1F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


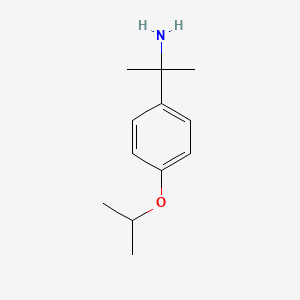
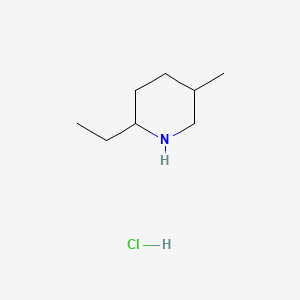
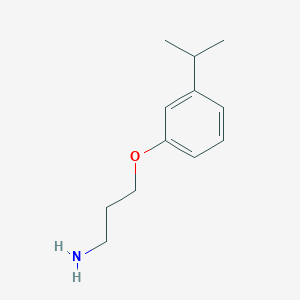
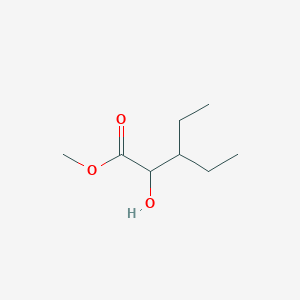
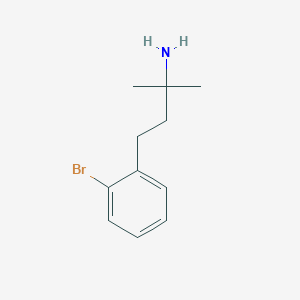

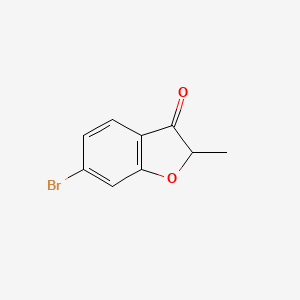
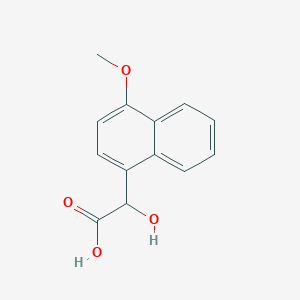

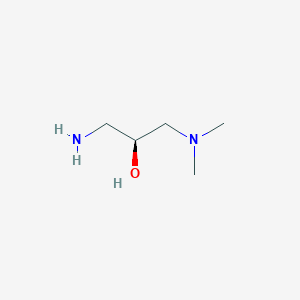
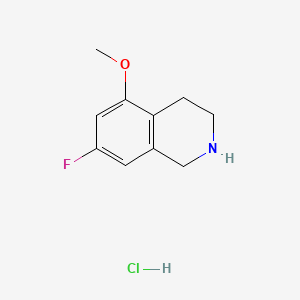
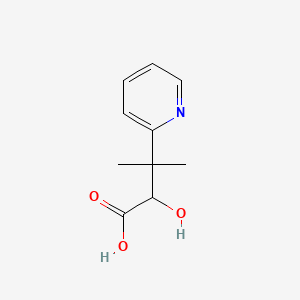
![[1-(2-Amino-2-methylpropyl)piperidin-4-yl]methanoldihydrochloride](/img/structure/B13591091.png)

